molecular formula C14H8BrCl3N2OS B12462583 5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide

5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide

Cat. No.: B12462583
M. Wt: 438.6 g/mol
InChI Key: IRKRPGVBDJNYTQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific combination of halogen and sulfur atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8BrCl3N2OS

Molecular Weight

438.6 g/mol

IUPAC Name

5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H8BrCl3N2OS/c15-7-1-2-12(18)11(3-7)13(21)20-14(22)19-10-5-8(16)4-9(17)6-10/h1-6H,(H2,19,20,21,22)

InChI Key

IRKRPGVBDJNYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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